molecular formula C8H8N2O B010823 2-Methoxy-5-(1-propyn-1-yl)pyrimidine CAS No. 101803-07-0

2-Methoxy-5-(1-propyn-1-yl)pyrimidine

Cat. No. B010823
M. Wt: 148.16 g/mol
InChI Key: SOOLYZJGVFUHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(1-propyn-1-yl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a pyrimidine derivative that is used in various research studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in drug development.

Scientific Research Applications

2-Methoxy-5-(1-propyn-1-yl)pyrimidine has been extensively used in scientific research due to its potential applications in drug development. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been used as a building block in the synthesis of various drugs such as antitumor agents and anti-inflammatory agents.

Mechanism Of Action

The mechanism of action of 2-Methoxy-5-(1-propyn-1-yl)pyrimidine is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes such as cyclooxygenases and lipoxygenases, which are involved in the production of inflammatory mediators. It has also been suggested that this compound may induce apoptosis in cancer cells by activating certain signaling pathways.

Biochemical And Physiological Effects

2-Methoxy-5-(1-propyn-1-yl)pyrimidine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Additionally, it has been shown to exhibit antiviral activity against certain viruses such as herpes simplex virus.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Methoxy-5-(1-propyn-1-yl)pyrimidine in lab experiments is its potential applications in drug development. This compound has been found to exhibit various pharmacological properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 2-Methoxy-5-(1-propyn-1-yl)pyrimidine. One of the future directions is the development of new drugs based on this compound. It is possible to modify the chemical structure of this compound to improve its pharmacological properties and reduce its limitations. Another future direction is the investigation of the mechanism of action of this compound. Further research is needed to understand how this compound inhibits the activity of enzymes and induces apoptosis in cancer cells. Additionally, the potential applications of this compound in the treatment of other diseases such as viral infections and autoimmune disorders should be explored.

Synthesis Methods

The synthesis of 2-Methoxy-5-(1-propyn-1-yl)pyrimidine involves the reaction of 2,5-dihydroxypyrimidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The product is obtained after purification using column chromatography or recrystallization.

properties

CAS RN

101803-07-0

Product Name

2-Methoxy-5-(1-propyn-1-yl)pyrimidine

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-methoxy-5-prop-1-ynylpyrimidine

InChI

InChI=1S/C8H8N2O/c1-3-4-7-5-9-8(11-2)10-6-7/h5-6H,1-2H3

InChI Key

SOOLYZJGVFUHPX-UHFFFAOYSA-N

SMILES

CC#CC1=CN=C(N=C1)OC

Canonical SMILES

CC#CC1=CN=C(N=C1)OC

synonyms

Pyrimidine, 2-methoxy-5-(1-propynyl)- (9CI)

Origin of Product

United States

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